molecular formula C19H26N4O3S B7551875 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide

Cat. No. B7551875
M. Wt: 390.5 g/mol
InChI Key: ROBSSZOECYDXQV-UHFFFAOYSA-N
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Description

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is known to exhibit anti-inflammatory and analgesic properties.

Scientific Research Applications

CMPA has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.

Mechanism of Action

The exact mechanism of action of CMPA is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a key role in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
CMPA has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system. Furthermore, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

CMPA has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, CMPA exhibits a high degree of selectivity towards COX-2 enzyme, which makes it a potential candidate for the treatment of inflammation and pain-related disorders. However, CMPA has some limitations for lab experiments. The compound has poor solubility in water, which makes it difficult to administer in vivo. Additionally, CMPA has been found to exhibit some toxicity at higher doses, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on CMPA. One potential direction is to investigate the potential therapeutic applications of CMPA in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to understand the exact mechanism of action of CMPA and to identify potential targets for the compound. Furthermore, future research could focus on the development of new analogs of CMPA with improved solubility and selectivity towards COX-2 enzyme. Overall, the research on CMPA has significant potential for the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of CMPA involves the reaction of 4-methylpyrazole with N-(cyclohexylmethyl)chloroacetamide, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final product is obtained by recrystallization of the resulting intermediate product.

properties

IUPAC Name

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-15-12-20-23(13-15)14-19(24)21-16-8-10-18(11-9-16)27(25,26)22(2)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBSSZOECYDXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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